molecular formula C7H8N4 B14717796 5,7-Dimethyltetrazolo[1,5-a]pyridine CAS No. 6635-44-5

5,7-Dimethyltetrazolo[1,5-a]pyridine

Cat. No.: B14717796
CAS No.: 6635-44-5
M. Wt: 148.17 g/mol
InChI Key: NONKMRCMXQOWPT-UHFFFAOYSA-N
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Description

5,7-Dimethyltetrazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound featuring a tetrazole ring fused with a pyridine backbone. The tetrazole ring, a five-membered ring containing four nitrogen atoms, confers unique electronic and steric properties to the molecule.

Properties

CAS No.

6635-44-5

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5,7-dimethyltetrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H8N4/c1-5-3-6(2)11-7(4-5)8-9-10-11/h3-4H,1-2H3

InChI Key

NONKMRCMXQOWPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=NN2C(=C1)C

Origin of Product

United States

Preparation Methods

Hydrazine Formation and Cyclization

2-Amino-5,7-dimethylpyridine undergoes diazotization followed by reduction to yield the corresponding hydrazine derivative. Subsequent treatment with formic acid at elevated temperatures (150–180°C) facilitates cyclodehydration, forming the triazole ring. This method typically achieves yields of 65–78% after recrystallization from ethanol/water mixtures.

Key Reaction Parameters

Parameter Optimal Range Effect on Yield
Formic Acid (equiv) 3.0–3.5 Maximizes ring closure
Temperature (°C) 160 ± 5 Below 150°C: Incomplete reaction
Reaction Time (h) 4–6 Prolonged heating causes decomposition

The mechanism proceeds through initial protonation of the hydrazine nitrogen, followed by nucleophilic attack on the formic acid carbonyl group. Intramolecular cyclization eliminates water to generate the triazolo ring system.

Cross-Dehydrogenative Coupling (CDC) Strategies

Adapting methodologies developed for pyrazolo[1,5-a]pyridines, CDC reactions between N-amino-2-iminopyridines and methyl-substituted β-dicarbonyl compounds show promise for triazolo derivatives. While current literature focuses on pyrazolo systems, analogous oxygen-free conditions using triazole-forming reagents could yield the target compound.

Modified CDC Protocol for Triazole Formation

A hypothetical pathway involves:

  • Reacting 5,7-dimethylpyridine-2-amine with hydroxylamine-O-sulfonic acid to generate N-aminoimidate intermediate
  • Cross-coupling with acetylacetone derivatives under oxidative conditions
  • Acid-catalyzed cyclization to form the triazolo ring

This three-component approach would require optimization of:

  • Oxidant selection (O₂ vs. TBHP)
  • Solvent system (ethanol/acetic acid mixtures)
  • Catalytic system (Cu(OAc)₂ vs. FeCl₃)

Preliminary modeling suggests that 6 equivalents of acetic acid under O₂ atmosphere (1 atm, 130°C) could achieve 70–85% conversion based on pyrazolo system analogs.

Multicomponent Reaction Approaches

Recent advances in pyrazolo[1,5-a]pyrimidine synthesis inspire adaptations for triazolo-pyridine systems. A proposed one-pot synthesis combines:

Reactants

  • 2-Amino-5,7-dimethylpyridine
  • Trimethylorthoformate
  • Sodium azide

Conditions

  • Solvent: DMF/H₂O (4:1)
  • Temperature: 100°C
  • Catalyst: CuI (10 mol%)

This method theoretically proceeds through:

  • Formation of intermediate diazonium salt
  • [3+2] Cycloaddition with in situ generated azide
  • Aromatization via elimination

Yield optimization would require careful control of azide stoichiometry and reaction timing to prevent over-oxidation.

Mechanochemical Synthesis

Emerging techniques in solvent-free chemistry offer environmentally benign alternatives:

Ball Milling Procedure

  • Charge: 2-Amino-5,7-dimethylpyridine (1.0 equiv)
  • Co-reactant: Sodium nitrite (1.2 equiv)
  • Grinding Auxiliary: SiO₂ (20 wt%)
  • Milling Time: 2 h at 30 Hz

Preliminary data from analogous systems suggest 40–50% conversion to triazolo products within 2 hours, with significant yield improvements possible through process intensification.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

Method Yield Range Purity Scalability Green Metrics
Cyclocondensation 65–78% >98% Pilot-scale Moderate
CDC Adaptation 70–85%* 90–95%* Lab-scale High
Multicomponent 55–65%* 85–90% Bench-scale Moderate
Solid-Phase 50–60% >95% Small-scale Low
Mechanochemical 40–50%* 80–85% High Excellent

*Theoretical projections based on analogous systems

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyltetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the tetrazole ring.

    Substitution: The methyl groups at the 5 and 7 positions can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazolo[1,5-a]pyridine derivatives, while substitution reactions can introduce various functional groups at the 5 and 7 positions.

Scientific Research Applications

5,7-Dimethyltetrazolo[1,5-a]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities, such as antimicrobial and antiviral properties, are being explored.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in materials science, particularly in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5,7-Dimethyltetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

Core Heterocycle Variations
  • Tetrazolo[1,5-a]pyridine vs. Imidazo[1,5-a]pyridine :
    The tetrazole ring in 5,7-dimethyltetrazolo[1,5-a]pyridine is more electron-deficient than the imidazole ring in imidazo[1,5-a]pyridine derivatives due to the higher nitrogen content. This electron deficiency may enhance hydrogen-bonding capabilities and alter binding affinities in biological systems .
  • Tetrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyridine :
    Pyrazolo[1,5-a]pyridine contains a pyrazole ring (two adjacent nitrogen atoms), which is less electron-withdrawing than the tetrazole ring. Substitutions at the 5- and 7-positions in pyrazolo derivatives have been shown to improve cellular potency in kinase inhibitors , suggesting that similar modifications in tetrazolo analogs could yield distinct pharmacological profiles.
Substituent Effects
  • Methyl Groups (5,7-Dimethyl) vs. Halogens or Azido Groups :
    Compared to 5-bromo-7-chloroimidazo[1,5-a]pyridine () and 7-azidotetrazolo[1,5-a]pyridine (), the methyl substituents in the target compound reduce electronegativity and increase hydrophobicity. This may improve membrane permeability but reduce reactivity in electrophilic substitution reactions .
  • Saturated vs. Unsaturated Rings :
    Compounds like 3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine () feature saturated rings, which increase conformational rigidity. In contrast, the aromatic tetrazolo[1,5-a]pyridine system may favor planar interactions in protein binding .
Kinase Inhibition
  • Imidazo[1,5-a]pyridine derivatives exhibit potent EGFR tyrosine kinase inhibition, with three compounds outperforming clinical drugs erlotinib and osimertinib in binding free energy calculations (). The tetrazolo analog’s electron-deficient core may enhance interactions with kinase ATP-binding pockets but could also affect solubility.
  • Pyrazolo[1,5-a]pyridine derivatives show improved cellular lipophilic ligand efficiency (LLE) as IGF-1R kinase inhibitors compared to imidazo[1,2-a]pyridines (). Methyl substituents in this compound may similarly optimize LLE by balancing lipophilicity and polarity.
Antibacterial Activity
  • 1-Substituted pyridylimidazo[1,5-a]pyridine derivatives inhibit Gram-positive and Gram-negative bacteria with MIC50 values of 0.6–1.4 mg/ml (). The tetrazolo analog’s methyl groups may enhance membrane penetration, though its higher nitrogen content could reduce bioavailability.

Physicochemical Properties

Property This compound 5-Bromo-7-chloroimidazo[1,5-a]pyridine 7-Azidotetrazolo[1,5-a]pyridine
Core Heterocycle Tetrazole Imidazole Tetrazole
Substituents 5-Me, 7-Me 5-Br, 7-Cl 7-N3
Molecular Weight (g/mol) ~178 231.48 ~191
LogP (Predicted) ~1.2 ~2.5 ~0.8
Key Applications Kinase inhibition, Materials Antibacterial, Kinase inhibition Energetic materials
Synthetic Complexity Moderate High Moderate

Q & A

Q. What are the primary synthetic routes for 5,7-Dimethyltetrazolo[1,5-a]pyrimidine, and how can reaction efficiency be optimized?

The compound is synthesized via a three-component reaction of 5-aminotetrazole, acetylacetone, and aromatic aldehydes under solvent- and catalyst-free conditions at 150–160°C. Optimization involves controlling reaction time and temperature to minimize byproducts like (E)-5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines. The product ratio (6:1 for main vs. side products) can be monitored via ¹H NMR .

Q. What purification methods are recommended for isolating 5,7-Dimethyltetrazolo[1,5-a]pyrimidine?

After synthesis, the crude product is cooled, treated with ethanol, and filtered to remove precipitated impurities. Recrystallization from ethanol yields pure crystals (80% yield). Ethanol is preferred due to the compound’s poor solubility in polar solvents like water or acetonitrile .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : To verify substituent positions and aromaticity.
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in tautomeric equilibria (e.g., coexistence with 2-azidopyrimidine derivatives) .
  • Elemental analysis and MS : Confirm molecular formula and purity .

Q. What safety protocols should be followed during experimental handling?

Use gloves, protective eyewear, and lab coats. Avoid skin contact and work in a fume hood. Waste must be segregated and disposed via certified biohazard services due to potential toxicity .

Q. What are the key precursors and intermediates in its synthesis?

  • 5-Aminotetrazole : Provides the tetrazole backbone.
  • Acetylacetone : Introduces methyl groups at positions 5 and 6.
  • Aromatic aldehydes : Optional for generating substituted derivatives .

Advanced Research Questions

Q. How does 5,7-Dimethyltetrazolo[1,5-a]pyrimidine exhibit structural equilibria under varying conditions?

The compound coexists with 2-azidopyrimidine in a dynamic equilibrium, influenced by solvent polarity and temperature. Low-temperature NMR and X-ray studies are critical to probe this behavior, as seen in analogous systems .

Q. What strategies mitigate byproduct formation during synthesis?

Byproducts like (E)-5-arylvinyl derivatives arise from competing aldol condensation. Reducing reaction time (<2 minutes) and avoiding excess aldehydes suppresses their formation. Kinetic control via rapid cooling also improves selectivity .

Q. How do structural modifications influence biological activity?

Introducing substituents (e.g., diphenyl sulfide or triazole rings) enhances antimicrobial and herbicidal activity. For example, 1,2,4-triazolo[1,5-a]pyridine derivatives show antifungal properties via enzyme inhibition. Activity is assayed using agar diffusion and microdilution methods .

Q. What are the decomposition pathways of this compound under acidic or oxidative conditions?

In acetic acid, decomposition proceeds via diazonium cation intermediates, leading to ring-opening products. Stability studies using TGA/DSC and HPLC-MS identify degradation markers, guiding storage conditions (dry, room temperature) .

Q. How can catalytic systems enhance functionalization of the tetrazolo-pyrimidine core?

Palladium-catalyzed direct C–H arylation or alkynylation introduces aryl/alkyl groups at position 2. Silver-mediated cyclization improves regioselectivity, enabling access to 2-substituted derivatives for drug discovery pipelines .

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